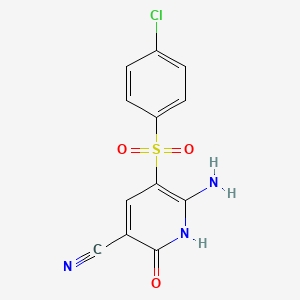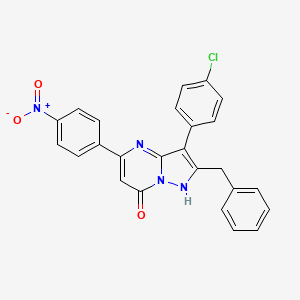
6-amino-5-(4-chlorophenyl)sulfonyl-2-oxo-1H-pyridine-3-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that can include chlorination, amination, and sulfonylation processes. For example, derivatives of pyridinecarbonitrile have been synthesized through the reaction of diamino derivatives with benzene-sulfonyl chloride, as demonstrated by Katritzky et al. (1995), highlighting the versatility and complexity of synthesizing nitrogen-containing heterocycles (Katritzky, Rachwał, Smith, & Steel, 1995).
Molecular Structure Analysis
The molecular structure of compounds similar to "6-amino-5-(4-chlorophenyl)sulfonyl-2-oxo-1H-pyridine-3-carbonitrile" is often confirmed through X-ray crystallography. Studies such as those by Dotsenko et al. (2019) on pyrano[2,3-c]pyrazole-5-carbonitrile derivatives underline the importance of 2D NMR spectroscopy and X-ray diffraction analysis in elucidating the molecular frameworks of such complex molecules (Dotsenko, Dushenko, Aksenov, Aksenova, & Netreba, 2019).
Chemical Reactions and Properties
Chemical reactions involving "this compound" and its derivatives can vary widely, including aminomethylation, thiophosphorylation, and interactions with various reagents to form novel heterocyclic systems. For instance, the synthesis of pyrido[1,2-a][1,3,5]triazine derivatives by aminomethylation of dihydropyridine dicarbonitriles showcases the compound's reactivity towards forming more complex heterocyclic structures (Khrustaleva et al., 2014).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the behavior of "this compound" in various solvents and conditions. These properties are often determined through experimental studies, such as crystallography and thermal analysis, providing insight into the compound's stability and reactivity.
Chemical Properties Analysis
The chemical properties of "this compound" involve its reactivity with different chemical reagents, stability under various conditions, and potential for undergoing further chemical transformations. Research into the compound's interactions with sulfonic acid under microwave irradiation, as explored by Zhang et al. (2016), illustrates the innovative approaches to enhancing the efficiency and selectivity of its chemical reactions (Zhang, Liu, Liu, Shang, Hu, & Zhang, 2016).
Scientific Research Applications
Chemical Synthesis and Heterocyclic Formation
- Thiophosphorylation and Heterocyclic Systems : The reaction of similar aminopyrano[2,3-c]pyrazole derivatives with phosphorus sulfide leads to unexpected formation of new heterocyclic systems, demonstrating the potential of such compounds in creating novel structures (Dotsenko et al., 2019).
- Biologically Active Scaffolds : Pyrrolo[2,3-b]pyridine scaffolds, closely related to the compound , have been synthesized and characterized, indicating the utility of these structures in biological applications (Sroor, 2019).
Synthesis and Antifungal Activity
- Novel Polyheterocyclic Compounds : Synthesis of amino-4-(4-chlorophenyl) pyrazolo(4,3-e)(1,2,4)triazolo(1
,5-a)pyridine-5-carbonitrile, a compound with structural similarities, and its derivatives showcased potential antifungal activity (Ibrahim et al., 2008).
Synthesis and Antimicrobial Evaluation
- Benzoyl-N-Substituted and Benzoyl-N-Sulfonylamino Pyridones : The synthesis of novel pyridones and their evaluation for antimicrobial properties highlights the potential of similar nitrogen-containing heterocycles in antimicrobial applications (Elgemeie et al., 2017).
Structural and Optical Properties
- Pyrazolo Pyridine Derivatives : Pyridine derivatives like 6-(2-chlorophenyl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile have been characterized for their thermal, structural, optical, and diode characteristics, indicating the applicability of similar compounds in material science (Zedan et al., 2020).
properties
IUPAC Name |
6-amino-5-(4-chlorophenyl)sulfonyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3S/c13-8-1-3-9(4-2-8)20(18,19)10-5-7(6-14)12(17)16-11(10)15/h1-5H,(H3,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBOYZWCNDHMNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=C(NC(=O)C(=C2)C#N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyclohexyl-2-[(8-methoxy-6-oxo-3-benzo[c][1]benzopyranyl)oxy]acetamide](/img/structure/B1224772.png)
![1-[5-(5-chloro-2-methylphenyl)-2-furanyl]-N-[4-(4-morpholinyl)phenyl]methanimine](/img/structure/B1224773.png)
![1-[3-[(E)-2-cyano-3-(furan-2-ylmethylamino)-3-oxoprop-1-enyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B1224775.png)
![2-[2,4-bis(4-ethoxyphenyl)-6-methyl-1-pyridin-1-iumyl]-N,N-diethylethanamine](/img/structure/B1224776.png)
![1-(2,4-Dimethylphenyl)-3-[2-[(4-methylphenyl)thio]ethyl]thiourea](/img/structure/B1224779.png)


![[2-oxo-2-(prop-2-enylcarbamoylamino)ethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B1224783.png)
![(E)-1-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B1224787.png)

![N-[5-ethyl-3-[(4-methoxyphenyl)-oxomethyl]-2-thiophenyl]-2-(4-methyl-1-piperazinyl)acetamide](/img/structure/B1224792.png)
![4-[oxo(2-oxolanyl)methyl]-N-thiophen-2-yl-1-piperazinecarboxamide](/img/structure/B1224793.png)
![8-Methylsulfinyl-4,5-dihydrothieno[3,4-g][2,1]benzoxazole-6-carboxylic acid ethyl ester](/img/structure/B1224794.png)